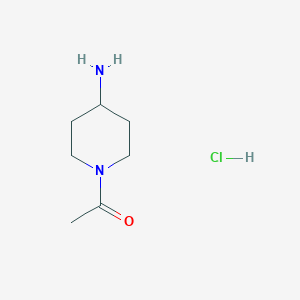

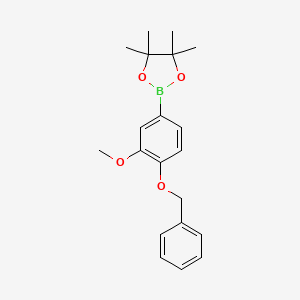

![molecular formula C17H20N2O2S B1286244 2-氨基-N-(3-甲氧基苯基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺 CAS No. 725222-05-9](/img/structure/B1286244.png)

2-氨基-N-(3-甲氧基苯基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

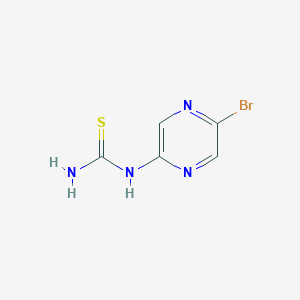

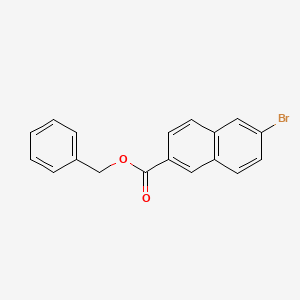

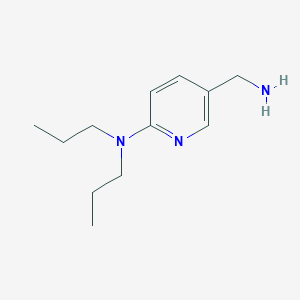

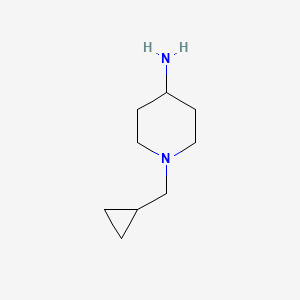

“2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a novel thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives are synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo [b]thiophene-3-carboxamide with different organic reagents . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . In the following, [3+2] cycloaddition reaction of 35 with alkyne moiety 34 and regioselective cycloisomerization led to thiophenes 36 in good to excellent yields .科学研究应用

Comprehensive Analysis of 2-Amino-N-(3-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide Applications

The compound “2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative. Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. Below is a detailed analysis of the unique applications of this compound across different scientific fields.

Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The specific structure of the compound may interact with certain proteins or enzymes that are overexpressed in cancer cells, leading to the development of targeted therapies.

Anti-Atherosclerotic Agents: The structural framework of thiophene is used in the development of anti-atherosclerotic agents . These agents can help in reducing the risk of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, potentially leading to heart attacks and strokes.

Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics . The compound’s ability to disrupt microbial cell walls or interfere with essential bacterial enzymes could be harnessed to treat various bacterial infections.

Analgesic and Anti-inflammatory: The analgesic and anti-inflammatory properties of thiophene derivatives make them suitable for the development of new pain relief medications . They may work by reducing the production of inflammatory mediators or by modulating pain receptors.

Antihypertensive Activity: Thiophene derivatives can also serve as antihypertensive agents, which are used to lower high blood pressure . They may achieve this by relaxing blood vessels or by inhibiting enzymes that contribute to hypertension.

Corrosion Inhibitors: In the field of material science, thiophene derivatives are used as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the lifespan of metal structures and components.

Organic Semiconductors: The compound’s thiophene core is valuable in the advancement of organic semiconductors . These materials are essential for developing flexible electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Light-Emitting Diodes (LEDs): Lastly, the application in the fabrication of LEDs is another area where thiophene derivatives, including the compound , can be significant . They can be used in the development of more efficient and longer-lasting light sources.

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives.

属性

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNIFAPXQWNIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)